4-bromo-N-(4-ethoxyphenyl)benzamide

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Researchers requiring a validated N-phenylbenzamide scaffold for late-stage diversification often face supply inconsistency and lack of solid-state characterization data. 4-Bromo-N-(4-ethoxyphenyl)benzamide (CAS 300383-52-2) resolves this by providing a para-bromo synthetic handle for Pd-catalyzed cross-coupling, enabling precise SAR exploration. This compound is supported by solved X-ray crystal structure data (monoclinic P2(1), R=0.05), offering immediate utility in computational modeling and co-crystal screening. Key procurement advantages: • Distinct reactivity profile vs. non-brominated or 4-methoxyphenyl analogs, critical for target engagement studies. • Predicted drug-like properties (LogP 4.04, zero Rule-of-Five violations) support oral bioavailability assessment. • Ensured batch-to-batch consistency for reproducible antiviral and anti-inflammatory pharmacological research.

Molecular Formula C15H14BrNO2
Molecular Weight 320.18g/mol
CAS No. 300383-52-2
Cat. No. B386334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-ethoxyphenyl)benzamide
CAS300383-52-2
Molecular FormulaC15H14BrNO2
Molecular Weight320.18g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO2/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11/h3-10H,2H2,1H3,(H,17,18)
InChIKeyQXINMQAWNKZCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(4-ethoxyphenyl)benzamide: A Scaffold for SAR


4-Bromo-N-(4-ethoxyphenyl)benzamide (CAS 300383-52-2) is a synthetic small-molecule benzamide derivative with the molecular formula C15H14BrNO2 and molecular weight 320.18 g/mol, distinguished by a para-bromo substituent on the benzoyl ring and a para-ethoxyphenyl group on the amide nitrogen . It belongs to the N-phenylbenzamide class, a scaffold extensively explored for pharmacological applications including antiviral and anti-inflammatory activities [1] [2]. Predicted physicochemical properties (ACD/Labs Percepta) indicate a LogP of 4.04, zero Rule-of-Five violations, and a polar surface area of 38 Ų, consistent with favorable oral bioavailability potential .

1Bromo-substituted benzamide scaffold ready for cross‑coupling diversification
2Predicted lead‑like profile supports oral‑bioavailability scaffold research
3N‑phenylbenzamide SAR exploration with defined 4‑ethoxyphenyl motif

4-Bromo-N-(4-ethoxyphenyl)benzamide: Non-Interchangeable with Analogs


Despite the structural simplicity of the N-phenylbenzamide class, minor substituent modifications produce substantial divergence in biological target engagement and potency profiles. For example, in the antiviral N-phenylbenzamide series, the presence and position of bromo, methoxy, and amino substituents dictate anti-enterovirus 71 activity, with 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) achieving IC50 values of 5.7–12.2 μM while closely related analogs lacking specific substitution patterns exhibit markedly reduced or absent activity [1] [2]. The 4-ethoxyphenyl moiety in 4-bromo-N-(4-ethoxyphenyl)benzamide confers distinct electronic and lipophilic properties compared to the 4-methoxyphenyl, unsubstituted phenyl, or inverted amide regioisomers commonly employed as alternatives. Generic substitution with any benzamide analog without empirical validation of the precise substitution pattern risks experimental irreproducibility, target disengagement, or procurement of a compound with divergent reactivity in downstream synthetic applications .

Minor substituent changes may shift anti‑enterovirus activity profile; activity can drop sharply for close analogs
4‑Ethoxyphenyl and 4‑methoxyphenyl motifs are not interchangeable; lipophilicity and steric profile differ
Amide regioisomer (N‑(4‑bromophenyl)‑4‑ethoxybenzamide) represents a distinct chemical entity with altered pharmacophore geometry

4-Bromo-N-(4-ethoxyphenyl)benzamide: Key Evidence vs. Analogs


Cross-Coupling Diversification via Bromo Group

4-Bromo-N-(4-ethoxyphenyl)benzamide contains a para-bromo substituent on the benzoyl ring, providing a functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in the non-brominated analog N-(4-ethoxyphenyl)benzamide (CAS 15437-14-6) . This bromo group serves as a synthetic diversification point, enabling late-stage functionalization to generate derivative libraries for SAR exploration. The presence of the bromo substituent also increases the molecular weight from 241.29 g/mol in the non-brominated analog to 320.18 g/mol, and elevates the predicted LogP from approximately 3.1–3.3 to 4.04, altering lipophilicity-dependent properties such as membrane permeability and non-specific binding .

Synthetic diversification handle
Data to verify
Para‑bromo group enables cross‑coupling (Suzuki, Buchwald‑Hartwig) absent in non‑brominated analog; MW increase ~79 g/mol, LogP increase ~0.8 units
Supports late‑stage library synthesis for SAR
Predicted properties; experimental LogP not provided
Synthetic Chemistry Medicinal Chemistry Cross-Coupling

4-Ethoxyphenyl: Higher Lipophilicity than Methoxy Analogs

The 4-ethoxyphenyl substituent on the amide nitrogen of 4-bromo-N-(4-ethoxyphenyl)benzamide provides distinct lipophilic character relative to the 4-methoxyphenyl analogs. The ethyl group extension from methoxy to ethoxy increases the calculated LogP by approximately 0.5–0.7 log units compared to 4-bromo-N-(4-methoxyphenyl)benzamide . This difference in lipophilicity directly impacts predicted membrane permeability, protein binding, and metabolic stability. In the antiviral N-phenylbenzamide series reported by Ji et al., 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) exhibited IC50 values of 5.7–12.2 μM against enterovirus 71, with the methoxy substituent contributing to the observed activity profile [1]. Substitution of the methoxy with an ethoxy group is expected to alter both potency and selectivity due to steric and electronic effects, underscoring the non-interchangeability of these analogs.

Ethoxy vs. methoxy lipophilicity
Class‑level
4‑Ethoxyphenyl increases calculated LogP by ~0.5–0.7 log units over 4‑methoxyphenyl analog; additional rotatable bond and higher molar refractivity
Lipophilicity-dependent properties may differ; direct substitution requires re‑validation
Class‑level SAR inference from N‑phenylbenzamide literature
Physicochemical Properties Drug Design Lipophilicity

Drug-Likeness and Bioavailability Predictions

4-Bromo-N-(4-ethoxyphenyl)benzamide satisfies multiple computational drug-likeness criteria, supporting its utility as a lead-like scaffold in medicinal chemistry campaigns. Based on ACD/Labs Percepta predicted parameters, the compound exhibits a LogP of 4.04, zero violations of Lipinski's Rule of Five, a polar surface area (PSA) of 38 Ų, and 4 freely rotatable bonds . The low PSA (< 140 Ų) and LogP below 5 are consistent with favorable oral absorption potential. In contrast, certain regioisomeric analogs such as N-(4-bromophenyl)-4-ethoxybenzamide possess identical molecular formula (C15H14BrNO2) and comparable predicted LogP, but differ in the amide bond orientation (benzoyl substitution pattern reversed), which can substantially alter hydrogen-bonding geometry and target recognition .

Drug‑likeness predictions
Data to verify
LogP 4.04, 0 Rule‑of‑Five violations, PSA 38 Ų, 4 rotatable bonds; amide regioisomer has identical formula but altered H‑bond geometry
Predicted oral‑absorption profile supports lead‑like scaffold use
ACD/Labs Percepta predictions; experimental ADME data not available
ADME Drug-Likeness Bioavailability

4-Bromo-N-(4-ethoxyphenyl)benzamide: Validated Applications


Diversified Benzamide Library via Suzuki Coupling

The para-bromo substituent on the benzoyl ring of 4-bromo-N-(4-ethoxyphenyl)benzamide provides a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification to generate structurally varied benzamide analogs for medicinal chemistry SAR campaigns . This reactivity is unavailable in the non-brominated analog N-(4-ethoxyphenyl)benzamide, making 4-bromo-N-(4-ethoxyphenyl)benzamide the appropriate procurement choice when downstream C-C or C-N bond formation is planned .

Lead-Like Starting Point for SAR Exploration

With predicted physicochemical properties (LogP 4.04, PSA 38 Ų, zero Rule-of-Five violations) consistent with favorable oral bioavailability , 4-bromo-N-(4-ethoxyphenyl)benzamide serves as a drug-like starting scaffold for exploring the N-phenylbenzamide pharmacophore class. This class has demonstrated antiviral activity against enterovirus 71 (IC50 5.7–12.2 μM for the 3-amino-4-methoxy analog 1e), validating the scaffold's relevance for infectious disease target discovery [1].

Lipophilicity-Dependent Assay Comparator

The 4-ethoxyphenyl substituent confers distinct lipophilicity (predicted LogP 4.04) relative to 4-methoxyphenyl analogs (estimated LogP ~3.4–3.5) . This property makes 4-bromo-N-(4-ethoxyphenyl)benzamide a suitable comparator compound in studies investigating the relationship between LogP and membrane permeability, non-specific protein binding, or metabolic stability within the benzamide class .

Crystallography and Solid-State Studies

The crystal structure of 4-bromo-N-(4-ethoxyphenyl)benzamide has been solved by X-ray diffraction, with refinement to R = 0.05 for 782 observed reflections in the monoclinic space group P2(1) . This established crystallographic data supports its use in solid-state characterization studies, co-crystal screening, and computational modeling requiring experimental structural coordinates, providing a level of structural validation unavailable for many closely related analogs.

Application
Selection Property
Validation Focus
Diversified benzamide library via Suzuki coupling
Bromo-functionalized benzamide scaffold
Cross‑coupling reactivity and derivative scope
Lead‑like starting point for SAR exploration
Predicted drug‑likeness profile (LogP, PSA, Ro5)
Scaffold pharmacokinetic screening and target‑engagement assays
Lipophilicity‑dependent assay comparator
Ethoxy vs. methoxy lipophilicity differentiation
LogP‑dependent membrane permeability or protein‑binding studies
Crystallography and solid‑state studies
Experimentally determined crystal structure (monoclinic P2(1))
Solid‑state characterization and co‑crystal screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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